(4aR)-5beta-[2-(3-Furyl)ethyl]-3,4,4abeta,5,6,7,8,8a-octahydro-5,6alpha,8aalpha-trimethyl-1-naphthalenecarboxylic acid
Overview
Description
(4aR)-5beta-[2-(3-Furyl)ethyl]-3,4,4abeta,5,6,7,8,8a-octahydro-5,6alpha,8aalpha-trimethyl-1-naphthalenecarboxylic acid is a naturally occurring diterpenoid compound primarily isolated from the stembark of Croton sylvaticus and Copaifera pubiflora . It has garnered significant attention due to its diverse biological activities, including antimicrobial, antileishmanial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hardwickiic acid involves several steps, starting from simpler diterpenoid precursors. One common synthetic route includes the cyclization of geranylgeranyl pyrophosphate, followed by a series of oxidation and reduction reactions to form the characteristic fused ring structure of hardwickiic acid .
Industrial Production Methods: Industrial production of hardwickiic acid typically involves extraction from natural sources such as the stembark of Croton sylvaticus and Copaifera pubiflora. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: (4aR)-5beta-[2-(3-Furyl)ethyl]-3,4,4abeta,5,6,7,8,8a-octahydro-5,6alpha,8aalpha-trimethyl-1-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert hardwickiic acid to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of hardwickiic acid, which often exhibit enhanced biological activities .
Scientific Research Applications
(4aR)-5beta-[2-(3-Furyl)ethyl]-3,4,4abeta,5,6,7,8,8a-octahydro-5,6alpha,8aalpha-trimethyl-1-naphthalenecarboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various bioactive compounds.
Biology: It is used in studies related to cell signaling and metabolic pathways.
Medicine: this compound exhibits significant antimicrobial, antileishmanial, and anti-inflammatory activities, making it a potential candidate for drug development
Industry: It is used in the formulation of antimicrobial agents and other therapeutic products
Mechanism of Action
The mechanism of action of hardwickiic acid involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microbial cells, leading to cell death.
Antileishmanial Activity: (4aR)-5beta-[2-(3-Furyl)ethyl]-3,4,4abeta,5,6,7,8,8a-octahydro-5,6alpha,8aalpha-trimethyl-1-naphthalenecarboxylic acid inhibits key enzymes in the metabolic pathways of Leishmania species, thereby preventing their proliferation.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparison with Similar Compounds
(4aR)-5beta-[2-(3-Furyl)ethyl]-3,4,4abeta,5,6,7,8,8a-octahydro-5,6alpha,8aalpha-trimethyl-1-naphthalenecarboxylic acid is compared with other diterpenoid compounds such as:
Copalic Acid: Exhibits similar anti-inflammatory properties but differs in its molecular structure.
Kaurenoic Acid: Known for its antimicrobial activity, it has a different ring structure compared to hardwickiic acid.
Kolavic Acid 15-Methyl Ester: Shares some biological activities with hardwickiic acid but has distinct chemical properties.
Uniqueness: this compound stands out due to its broad spectrum of biological activities and its potential for drug development. Its unique structure allows for diverse chemical modifications, enhancing its applicability in various fields .
Properties
IUPAC Name |
5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWOKJDCJVESIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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